1-(2-(Dimethylamino)pyrimidin-5-yl)-3-(o-tolyl)urea

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

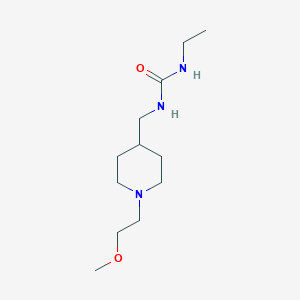

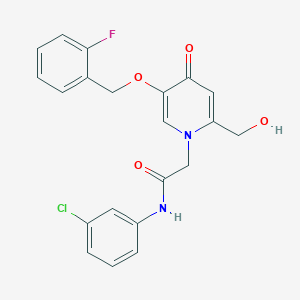

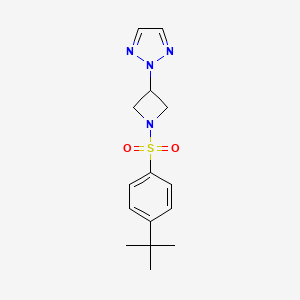

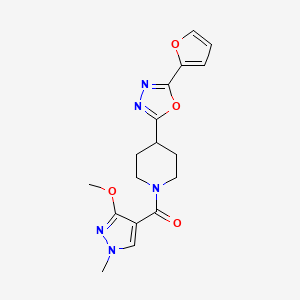

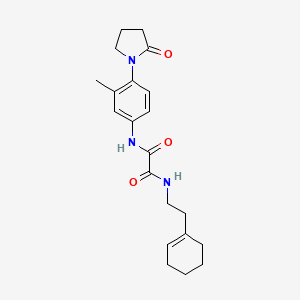

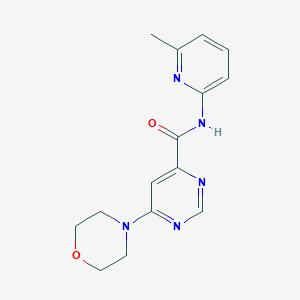

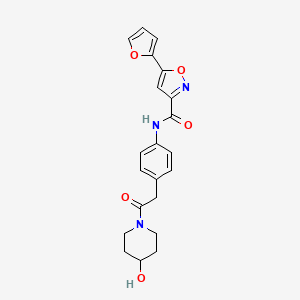

The compound “1-(2-(Dimethylamino)pyrimidin-5-yl)-3-(o-tolyl)urea” is a chemical molecule that contains a total of 38 bonds. There are 21 non-H bonds, 13 multiple bonds, 3 rotatable bonds, 1 double bond, 12 aromatic bonds, 2 six-membered rings, 1 urea (-thio) derivative, 1 tertiary amine (aromatic), and 1 Pyrimidine .

Molecular Structure Analysis

The molecular structure of this compound includes 2 six-membered rings, 1 urea (-thio) derivative, 1 tertiary amine (aromatic), and 1 Pyrimidine . The presence of these functional groups and structural features can influence its reactivity and properties.Chemical Reactions Analysis

The specific chemical reactions involving this compound are not provided in the retrieved data. The reactivity of this compound would be influenced by its molecular structure, particularly the presence of functional groups like the pyrimidine ring and the urea derivative .科学的研究の応用

Novel Synthesis Methods

Research has developed regiospecific one-pot synthesis techniques for pyrimido[4,5-d]pyrimidine derivatives, showcasing the biological significance of these compounds. This synthesis, conducted in solid state under microwave irradiations, provides a convenient method for producing pyrimido[4,5-d]pyrimidine derivatives in excellent yields (Prajapati, Gohain, & Thakur, 2006). Furthermore, the use of 6-[(dimethylamino)methylene]amino uracil in a three-component one-pot condensation under solvent-free conditions highlights an environmentally friendly approach to synthesizing novel dihydropyrimido[4,5-d]pyrimidine derivatives (Prajapati, Borah, & Gohain, 2007).

Supramolecular Chemistry

Studies on 2-Ureido-4[1H]-pyrimidinones have demonstrated their ability to dimerize via strong quadruple hydrogen bond arrays. Detailed analyses of the dimerization constant and lifetime of these dimers provide insights into their stability and potential for creating supramolecular architectures (Söntjens, Sijbesma, Genderen, & Meijer, 2000).

Material Science Applications

Pyrimidine-phthalimide derivatives have been designed as donor–π–acceptor chromophores, demonstrating solid-state fluorescence emission and positive solvatochromism. Their unique photophysical properties, influenced by the push–pull electronic effects of substituents, make them suitable for applications in pH sensing and possibly as components in logic gates (Yan, Meng, Li, Ge, & Lu, 2017).

Chemical Synthesis Enhancements

Microwave-assisted synthesis techniques have been employed to enhance the efficiency of synthesizing acyclonucleobases based on a uracil moiety, demonstrating the potential for higher yields and purer products through the use of modern synthetic methods (Lahsasni, 2013).

特性

IUPAC Name |

1-[2-(dimethylamino)pyrimidin-5-yl]-3-(2-methylphenyl)urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N5O/c1-10-6-4-5-7-12(10)18-14(20)17-11-8-15-13(16-9-11)19(2)3/h4-9H,1-3H3,(H2,17,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NAPRMOBHTDRUCE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1NC(=O)NC2=CN=C(N=C2)N(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17N5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-(Dimethylamino)pyrimidin-5-yl)-3-(o-tolyl)urea | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(5-(isoxazole-5-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)cyclobutanecarboxamide](/img/structure/B2694318.png)

![N-[2-(4,6-Dimethyl-pyrimidin-2-ylsulfanyl)-cyclohexyl]-benzenesulfonamide](/img/structure/B2694324.png)

![N-(2-(3-chlorophenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-phenoxypropanamide](/img/structure/B2694327.png)

![1-(3,5-Dichloro-4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}phenyl)-3-[(pyridin-2-yl)methyl]imidazolidin-2-one](/img/structure/B2694329.png)

![2-[5-(Difluoromethyl)thiophen-2-YL]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B2694333.png)

![4-oxo-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine-2-carboxylic acid](/img/structure/B2694335.png)

![4-(4-(Benzo[d]oxazol-2-yloxy)piperidine-1-carbonyl)-1-(3,4-dimethylphenyl)pyrrolidin-2-one](/img/structure/B2694338.png)